molecular formula C10H10Br4O4 B14645499 2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 56466-42-3

2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)

Cat. No.: B14645499
CAS No.: 56466-42-3
M. Wt: 513.80 g/mol
InChI Key: CEHKTFAJRRTDEB-UHFFFAOYSA-N
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Description

2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol) is a brominated organic compound known for its flame-retardant properties. It is commonly used in various industrial applications to enhance the fire resistance of materials, particularly in the production of plastics and electronic components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol) typically involves the bromination of bisphenol A. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of bromine to bisphenol A under controlled conditions to ensure complete bromination. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher brominated derivatives, while reduction can produce less brominated compounds .

Scientific Research Applications

2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol) exerts its effects involves the interaction with molecular targets such as proteins and enzymes. It can interfere with hormone-mediated pathways, particularly those involving estrogens and androgens. The compound’s structure allows it to mimic thyroid hormones, potentially disrupting normal hormonal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol) is unique due to its specific molecular structure, which provides distinct flame-retardant properties and potential biological effects. Its ability to interact with hormonal pathways sets it apart from other brominated flame retardants .

Properties

CAS No.

56466-42-3

Molecular Formula

C10H10Br4O4

Molecular Weight

513.80 g/mol

IUPAC Name

2-[2,3,5,6-tetrabromo-4-(2-hydroxyethoxy)phenoxy]ethanol

InChI

InChI=1S/C10H10Br4O4/c11-5-7(13)10(18-4-2-16)8(14)6(12)9(5)17-3-1-15/h15-16H,1-4H2

InChI Key

CEHKTFAJRRTDEB-UHFFFAOYSA-N

Canonical SMILES

C(COC1=C(C(=C(C(=C1Br)Br)OCCO)Br)Br)O

Origin of Product

United States

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